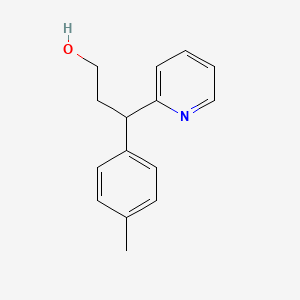
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is an organic compound that features a pyridine ring and a tolyl group connected via a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and p-tolualdehyde.
Grignard Reaction: 2-bromopyridine is reacted with magnesium in dry ether to form the Grignard reagent, 2-pyridylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to p-tolualdehyde to form the intermediate this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-one.
Reduction: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Pyridyl)-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a tolyl group.
3-(2-Pyridyl)-3-(m-tolyl)propan-1-ol: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
3-(2-Pyridyl)-3-(o-tolyl)propan-1-ol: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The para-substitution on the tolyl group may result in different steric and electronic effects compared to its ortho- and meta-substituted analogs.
Propiedades
Número CAS |
94094-44-7 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-12-5-7-13(8-6-12)14(9-11-17)15-4-2-3-10-16-15/h2-8,10,14,17H,9,11H2,1H3 |
Clave InChI |
PMJDJIICWDIDQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCO)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


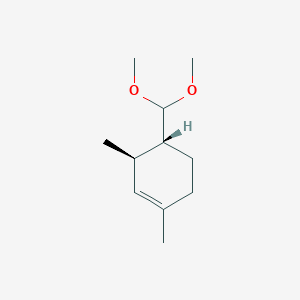
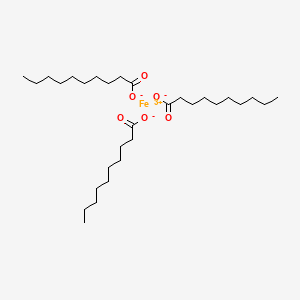
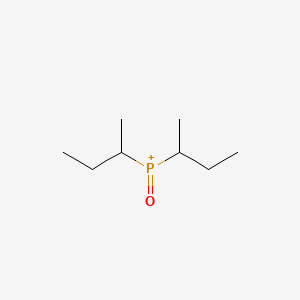
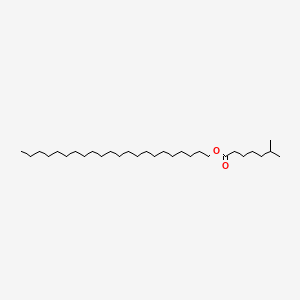
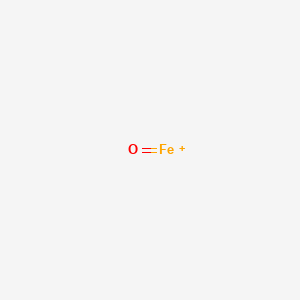

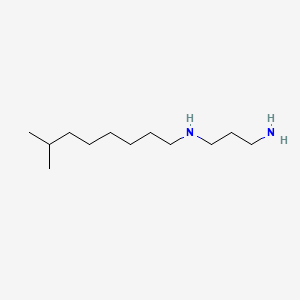
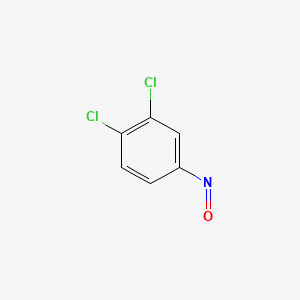
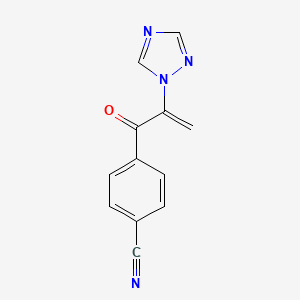
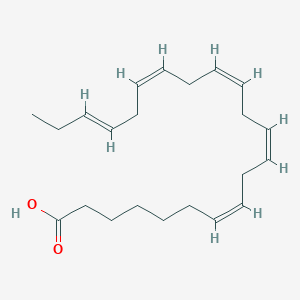
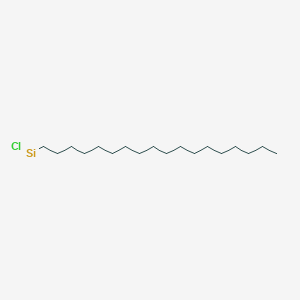
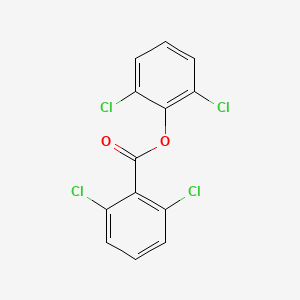
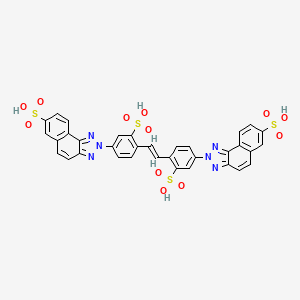
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
